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molecular formula C17H30O2 B8495149 Prop-2-YN-1-YL tetradecanoate CAS No. 26755-63-5

Prop-2-YN-1-YL tetradecanoate

Cat. No. B8495149
M. Wt: 266.4 g/mol
InChI Key: ANSBXVPQIMGICN-UHFFFAOYSA-N
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Patent
US03996380

Procedure details

To a solution of 3.00 g. (13.5 mmoles) of tetradecanoic acid in 40 ml. of dry ether at 0° is added 1.42 ml. (19.74 mmoles) of thionyl chloride and 0.2 ml (2.63 mmoles) of dimethylformamide. The solution is allowed to warm to room temperature and then is stirred for 21/2 hours. The solvent is removed from the top layer of the now biphasic mixture by evaporation and the residue is taken up in 30 ml. of ether. To this solution at 0° under nitrogen is added 1.15 ml. (19.75 mmoles) of propargyl alcohol and 2.1 ml. (2.0 mmoles) of pyridine. The reaction mixture is allowed to warm to room temperature and stirred for one day, ether and water are then added, the organic phase separated, the aqueous phase extracted with ether, and the combined organic phases washed with 3N sulfuric acid, 10% aqueous sodium carbonate, water, saturated aqueous copper sulfate, water and brine. The reaction mixture is dried over calcium sulfate and concentrated to yield propargyl tetradecanoate, boiling at 125° at 0.25 mm.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
19.74 mmol
Type
reactant
Reaction Step Two
Quantity
0.2 mL
Type
reactant
Reaction Step Three
Quantity
19.75 mmol
Type
reactant
Reaction Step Four
Quantity
2 mmol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]([OH:16])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].S(Cl)(Cl)=O.CN(C)C=O.[CH2:26](O)[C:27]#[CH:28].N1C=CC=CC=1>O.CCOCC>[C:1]([O:16][CH2:28][C:27]#[CH:26])(=[O:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
13.5 mmol
Type
reactant
Smiles
C(CCCCCCCCCCCCC)(=O)O
Step Two
Name
Quantity
19.74 mmol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0.2 mL
Type
reactant
Smiles
CN(C=O)C
Step Four
Name
Quantity
19.75 mmol
Type
reactant
Smiles
C(C#C)O
Step Five
Name
Quantity
2 mmol
Type
reactant
Smiles
N1=CC=CC=C1
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 21/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed from the top layer of the now biphasic mixture by evaporation
ADDITION
Type
ADDITION
Details
To this solution at 0° under nitrogen is added 1.15 ml
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for one day
Duration
1 d
CUSTOM
Type
CUSTOM
Details
the organic phase separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase extracted with ether
WASH
Type
WASH
Details
the combined organic phases washed with 3N sulfuric acid, 10% aqueous sodium carbonate, water, saturated aqueous copper sulfate, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The reaction mixture is dried over calcium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)(=O)OCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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